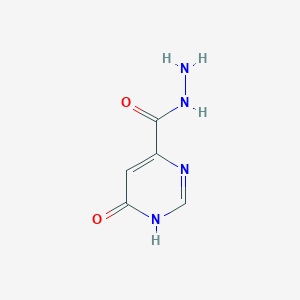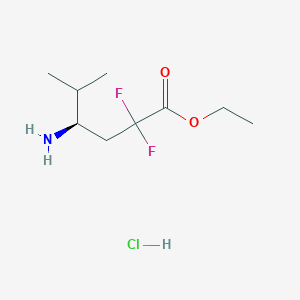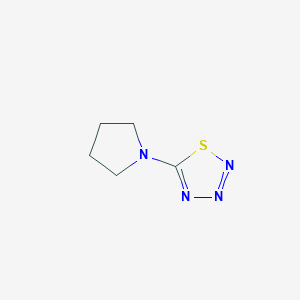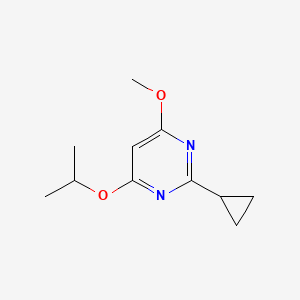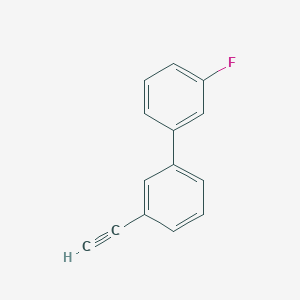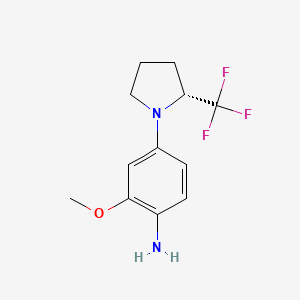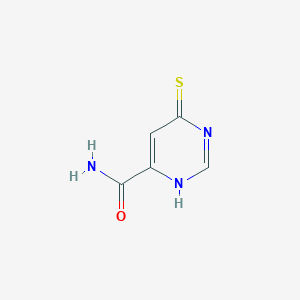
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a thioxo group at position 6 and a carboxamide group at position 4 makes this compound unique and of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide typically involves multicomponent reactions (MCRs). One common method is the reaction of ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride. This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and efficiency. The purification process often involves recrystallization or chromatography techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA or RNA synthesis, leading to its antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar thioxo group but differs in the position and type of substituents.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar core structure but with different substituents at the phenyl group.
Uniqueness: 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H5N3OS |
|---|---|
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
4-sulfanylidene-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c6-5(9)3-1-4(10)8-2-7-3/h1-2H,(H2,6,9)(H,7,8,10) |
InChI-Schlüssel |
RFINVVKWBKKKGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=NC1=S)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


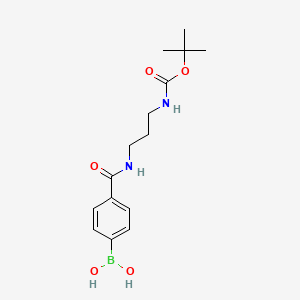
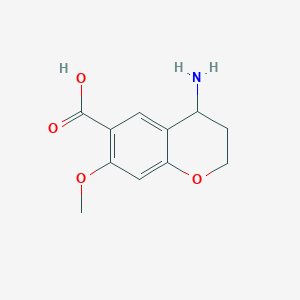
![(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)
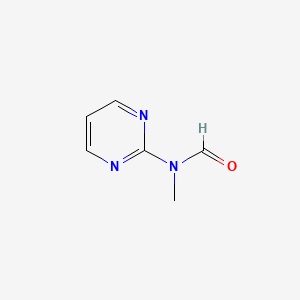
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)


